tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS 1153949-11-1
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS 1153949-11-1
An In-depth Technical Guide to tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1)
Introduction: The Strategic Importance of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacokinetic profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly sought-after motifs.[1] Their inherent ring strain and three-dimensional character offer a unique combination of properties, including improved solubility, metabolic stability, and conformational rigidity, making them attractive scaffolds for drug design.[1]
This guide focuses on a particularly valuable derivative: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1). This compound is not merely another building block; it is a critical intermediate in the synthesis of several approved pharmaceuticals, most notably the Janus kinase (JAK) inhibitor, Baricitinib.[2][3][4] The strategic placement of the cyanomethylene group, an activated alkene and a nitrile, on the Boc-protected azetidine core, creates a versatile platform for complex molecular construction.[5] This document provides an in-depth examination of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The compound typically presents as a white to off-white solid or powder.[6] Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1153949-11-1 | [3][7][8] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][7][8] |
| Molecular Weight | 194.23 g/mol | [3][7][8] |
| Appearance | White powder to crystal | [3][6] |
| Boiling Point | 309.7 ± 35.0 °C (Predicted) | [3][9][10] |
| Density | 1.215 g/cm³ (Predicted) | [3][9][10] |
| SMILES | CC(C)(C)OC(=O)N1CC(=CC#N)C1 | [3][5][8] |
| InChI Key | BESFCRTTXQYNBW-UHFFFAOYSA-N | [3][8][11] |
Spectroscopic Signature Analysis
While raw spectral data should always be acquired for lot-specific validation, the expected spectroscopic characteristics provide a crucial benchmark for structural confirmation.
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¹H NMR: The proton spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.4-1.5 ppm. The azetidine ring protons will appear as multiplets in the 4.0-5.0 ppm region. The vinylic proton of the cyanomethylene group will be a singlet further downfield, typically in the 5.0-6.0 ppm range.
-
¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl of the carbamate (~156 ppm), the azetidine ring carbons, the nitrile carbon (~117 ppm), and the two carbons of the alkene moiety.
-
Infrared (IR) Spectroscopy: Two highly characteristic peaks are invaluable for rapid functional group identification. A strong absorption is expected for the nitrile (C≡N) stretch in the range of 2200–2260 cm⁻¹, and another strong peak for the carbamate carbonyl (C=O) stretch will appear around 1680–1720 cm⁻¹.[2]
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or, more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts should be observed, confirming the molecular weight of 194.23.
Synthesis and Mechanistic Insights: The Horner-Wadsworth-Emmons Approach
The most prevalent and efficient synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate involves the Horner-Wadsworth-Emmons (HWE) reaction.[3][9][12] This olefination strategy is superior to the classical Wittig reaction for this substrate for several key reasons:
-
Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally less basic than the corresponding Wittig ylide, allowing for milder reaction conditions.[13]
-
Stereochemical Control: The HWE reaction with stabilized phosphonates, such as the one used here, strongly favors the formation of the thermodynamically more stable (E)-alkene.[14][15]
-
Simplified Purification: The phosphate byproduct is water-soluble, enabling a straightforward aqueous workup for its removal, which is a significant advantage in process chemistry.[13][15]
The reaction starts from the readily available tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4).[2][16]
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Field-Validated Experimental Protocol
The following protocol is adapted from established procedures and represents a robust method for laboratory-scale synthesis.[3]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solution to -10 to -5 °C using an appropriate cooling bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise, ensuring the internal temperature does not exceed -5 °C. Stir the resulting slurry for 30-60 minutes at this temperature to ensure complete formation of the phosphonate carbanion. Causality Note: This low-temperature deprotonation prevents potential side reactions and ensures controlled formation of the nucleophile.
-
Aldehyde/Ketone Addition: Prepare a separate solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the carbanion slurry, maintaining the internal temperature between -10 and -5 °C.
-
Reaction Progression: After the addition is complete, maintain the reaction at -10 to -5 °C for 2 hours. Subsequently, allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for an additional 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Workup and Isolation: Quench the reaction by slowly adding a 12.5% aqueous sodium chloride solution. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product, a white solid, can be further purified by recrystallization or flash column chromatography to yield the final product with high purity (>95%) and in excellent yield (typically >90%).[3]
Chemical Reactivity and Synthetic Utility
The molecule's value is derived from its three key reactive sites, which can be addressed with high chemoselectivity.
Caption: Key reactive sites and potential transformations.
-
The Cyanomethylene Group: This electron-deficient alkene is a potent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles, such as amines and thiols. This reactivity is the cornerstone of its use in the synthesis of Baricitinib.[2][3]
-
The Nitrile Group: The nitrile can be selectively reduced to a primary amine using catalytic hydrogenation (e.g., H₂/Raney Ni) or hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable and reliable protecting group for the azetidine nitrogen. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to liberate the secondary amine for further functionalization.
Application in Drug Discovery: The Synthesis of Baricitinib
The most significant application of this compound is as a pivotal intermediate for Baricitinib, an inhibitor of Janus kinases JAK1 and JAK2, used in the treatment of rheumatoid arthritis and other inflammatory conditions.[2][3][4]
The synthesis leverages the reactivity of the cyanomethylene group. The core of the Baricitinib molecule is constructed by the nucleophilic addition of an amine from a pyrazolopyrimidine scaffold to the activated alkene of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Caption: Simplified role in the synthesis of Baricitinib.
This key step is followed by several other transformations, including sulfonylation and Boc-deprotection, to yield the final active pharmaceutical ingredient (API).[3][9] The use of this specific azetidine intermediate is crucial for installing the required pharmacophore with the correct spatial orientation and physicochemical properties.
Handling, Storage, and Safety
As a fine chemical intermediate, proper handling is essential to ensure user safety and maintain compound integrity.
-
Safety: The compound is classified as hazardous. Aggregated GHS data indicate it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[3][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: To prevent degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3][9] Refrigeration at 2-8°C is recommended for long-term stability.[3][9][11]
Conclusion
Tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is a testament to the power of strained-ring heterocycles in modern drug discovery. Its well-defined synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its versatile and predictable reactivity, has solidified its role as a high-value intermediate. For scientists and researchers in pharmaceutical development, a thorough understanding of this building block provides a strategic advantage in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors and other complex molecular targets.
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Boc-Protected Azetidine
Protonated Intermediate
Carbamic Acid
Free Amine
Azetidine TFA Salt
